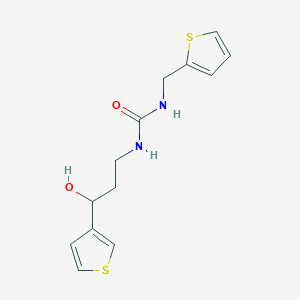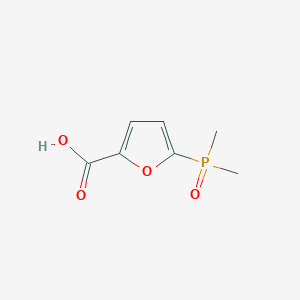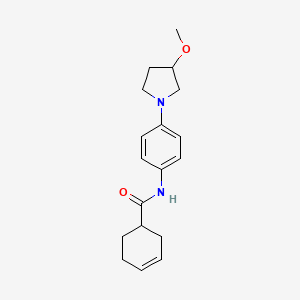
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclohex-3-enecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclohex-3-enecarboxamide, commonly known as MPCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPCC is a small molecule that belongs to the class of cyclohexene carboxamides and has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
Pharmacological Properties and Clinical Use of Metoclopramide
Metoclopramide is a compound that has been extensively studied for its pharmacological properties and clinical use. It is known for its application in gastro-intestinal diagnostics, treatment of various types of vomiting, and gastro-intestinal disorders. Metoclopramide aids in radiological identification of lesions, facilitates duodenal intubation, small intestine biopsy, and eases emergency endoscopy in upper gastro-intestinal hemorrhage. It is also used to reduce post-operative vomiting, radiation sickness, and some types of drug-induced vomiting. The compound promotes gastric emptying prior to anesthesia but its efficacy in healing gastric ulcer and preventing relapse of duodenal ulcer remains unproven. Side effects include transient extrapyramidal reactions in a small proportion of patients. The pharmacokinetic studies suggest rapid absorption and excretion, with a short half-life and partial metabolism through various processes (Pinder et al., 2012).
Tranexamic Acid and Its Clinical Efficacy
Tranexamic Acid , another compound with significant clinical applications, acts by binding to plasminogen and blocking the interaction of plasmin(ogen) with fibrin, preventing fibrin clot dissolution. It is used in conditions with abnormal bleeding where local or systemic hyperfibrinolysis is involved. Clinical trials have shown its efficacy in significantly reducing perioperative blood loss and associated transfusion requirements in various surgical procedures. It also reduces mortality and death due to bleeding in trauma patients, especially when administered early after injury. Compared to other agents, Tranexamic Acid has shown superior efficacy in reducing menstrual blood loss and is generally well tolerated with most adverse events being of mild or moderate severity (McCormack, 2012).
Propriétés
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-22-17-11-12-20(13-17)16-9-7-15(8-10-16)19-18(21)14-5-3-2-4-6-14/h2-3,7-10,14,17H,4-6,11-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTYOBYRMMYRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxybenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2597455.png)
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2597456.png)
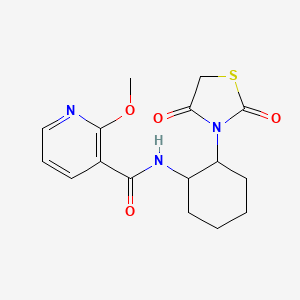
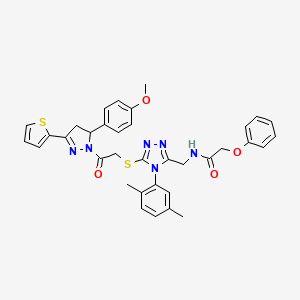
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2597462.png)
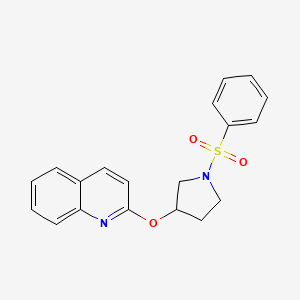
![Tert-butyl N-[1-(hydroxymethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2597467.png)

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2597470.png)

![(2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2597472.png)
